

# A Comparative Analysis of YM114 (REGN5093-M114) for MET-Overexpressing Cancers

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## Compound of Interest

Compound Name: YM114

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This guide provides a comprehensive comparison of the experimental findings related to **YM114**, also known as the antibody-drug conjugate (ADC) REGN5093-M114, with alternative therapies for cancers characterized by MET overexpression, particularly non-small cell lung cancer (NSCLC). This document summarizes key preclinical data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective resource for the scientific community. Of note, the clinical development of REGN5093-M114 was discontinued by Regeneron due to an insufficient signal in early-stage clinical trials.<sup>[1]</sup>

## Executive Summary

**YM114** (REGN5093-M114) is a biparatopic antibody-drug conjugate that targets two distinct epitopes on the MET receptor, leading to the delivery of a potent cytotoxic maytansinoid payload.<sup>[2][3]</sup> Preclinical studies demonstrated its potential to overcome resistance to EGFR and MET tyrosine kinase inhibitors (TKIs) in MET-driven NSCLC models.<sup>[4][5][6]</sup> Despite promising initial data, the investigational drug did not meet the required efficacy endpoints in early clinical development to warrant continuation. This guide will delve into the available preclinical data for **YM114** and compare it with established and emerging therapies for MET-overexpressing cancers, including MET TKIs and another MET-targeting ADC.

## Comparative Performance Data

The following tables summarize the quantitative data from preclinical and clinical studies of **YM114** and its alternatives.

Table 1: In Vitro Efficacy of **YM114** and Comparator MET Tyrosine Kinase Inhibitors

Cell Line	MET Alteration	YM114 (REGN5093-M114) Treatment	Capmatinib Treatment	Tepotinib Treatment
YUO-006 (PDO)	MET Amplification	Cell viability measured after 5 days of treatment with 0, 0.03, 0.1, 0.3, 1, 3 µg/mL. <a href="#">[2]</a> <a href="#">[7]</a>	Cell viability measured after 3 days of treatment with serial concentrations from 0 to 100 nM. <a href="#">[2]</a> <a href="#">[7]</a>	Cell viability measured after 3 days of treatment with serial concentrations from 0 to 100 nM. <a href="#">[2]</a> <a href="#">[7]</a>
YUO-010 (PDO)	MET Amplification	Cell viability measured after 5 days of treatment with 0, 0.03, 0.1, 0.3, 1, 3 µg/mL. <a href="#">[2]</a> <a href="#">[7]</a>	Cell viability measured after 3 days of treatment with serial concentrations from 0 to 100 nM. <a href="#">[2]</a> <a href="#">[7]</a>	Cell viability measured after 3 days of treatment with serial concentrations from 0 to 100 nM. <a href="#">[2]</a> <a href="#">[7]</a>
YU-1089 (PDC)	MET Amplification	Cell viability measured after 5 days of treatment with 0, 0.03, 0.1, 0.3, 1, 3 µg/mL. <a href="#">[2]</a> <a href="#">[7]</a>	Cell viability measured after 3 days of treatment with serial concentrations from 0 to 100 nM. <a href="#">[2]</a> <a href="#">[7]</a>	Cell viability measured after 3 days of treatment with serial concentrations from 0 to 100 nM. <a href="#">[2]</a> <a href="#">[7]</a>
HCC827-AR (Cell Line)	MET Amplification	Cell viability measured after 5 days of treatment with 0, 0.03, 0.1, 0.3, 1, 3 µg/mL. <a href="#">[2]</a> <a href="#">[7]</a>	Cell viability measured after 3 days of treatment with serial concentrations from 0 to 100 nM. <a href="#">[2]</a> <a href="#">[7]</a>	Cell viability measured after 3 days of treatment with serial concentrations from 0 to 100 nM. <a href="#">[2]</a> <a href="#">[7]</a>

PDO: Patient-Derived  
Organoid, PDC:

Patient-Derived  
Cell

Table 2: In Vivo Efficacy of **YM114** in a Patient-Derived Xenograft (PDX) Model

Treatment Group	Dosing	Outcome
YM114 (REGN5093-M114)	10 mg/kg	Induced tumor regression. <a href="#">[5]</a> <a href="#">[8]</a>
Osimertinib + Cabozantinib	Not specified	Induced tumor growth suppression. <a href="#">[1]</a>
The PDX model harbored EGFR-TKI-induced MET amplification.		

Table 3: Clinical Efficacy of Alternative MET-Targeted Therapies in NSCLC

Therapy	Mechanism	Patient Population	Objective Response Rate (ORR)
Capmatinib	MET TKI	MET exon 14 skipping (previously treated)	41% <a href="#">[9]</a>
MET exon 14 skipping (treatment-naïve)	68% <a href="#">[9]</a>		
MET amplification (GCN $\geq 10$ , previously treated)	29% <a href="#">[9]</a>		
MET amplification (GCN $\geq 10$ , treatment-naïve)	40% <a href="#">[9]</a>		
Tepotinib	MET TKI	MET exon 14 skipping (adenocarcinoma)	70.6% <a href="#">[10]</a>
MET exon 14 skipping (non-adenocarcinoma)	40.9% <a href="#">[10]</a>		
Telisotuzumab Vedotin	MET-targeting ADC	c-Met positive ( $\geq 2.4$ to 3.0 mg/kg dose)	18.8% <a href="#">[5]</a>
c-Met high, EGFR-mutant (in combination with erlotinib)	52.6% <a href="#">[11]</a>		
GCN: Gene Copy Number			

## Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of **YM114** are outlined below.

Cell Viability Assays: Patient-derived organoids (PDOs), patient-derived cells (PDCs), or ATCC cell lines were seeded in 96-well plates.[2][7] Cells were treated with **YM114** (REGN5093-M114) at concentrations ranging from 0 to 3 µg/mL for 5 days. For comparison, cells were treated with the MET TKIs capmatinib and tepotinib at concentrations from 0 to 100 nM for 3 days.[2][7] Cell viability was quantified using the CellTiter-Glo Luminescent Cell Viability Assay. [2][7]

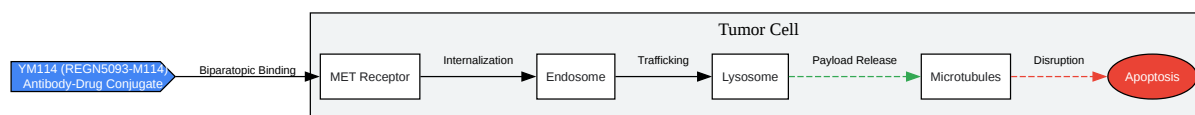
In Vivo Tumor Growth Studies: Patient-derived xenograft (PDX) models were established in nude mice. These models were derived from patients with EGFR-TKI-induced MET amplification.[5][8] Tumor-bearing mice were treated with **YM114** (REGN5093-M114) at a dose of 10 mg/kg.[5][8] Tumor volume was measured regularly to assess treatment efficacy.

Apoptosis Assays: Apoptosis was evaluated in cell lines such as YU-1089 and HCC827-AR following treatment with **YM114** or capmatinib. The specific methodology for the apoptosis assay was not detailed in the primary publication but such assays typically involve techniques like Annexin V/PI staining followed by flow cytometry.

## Signaling Pathways and Mechanisms of Action

**YM114** (REGN5093-M114) Mechanism of Action:

The following diagram illustrates the proposed mechanism of action for **YM114**.

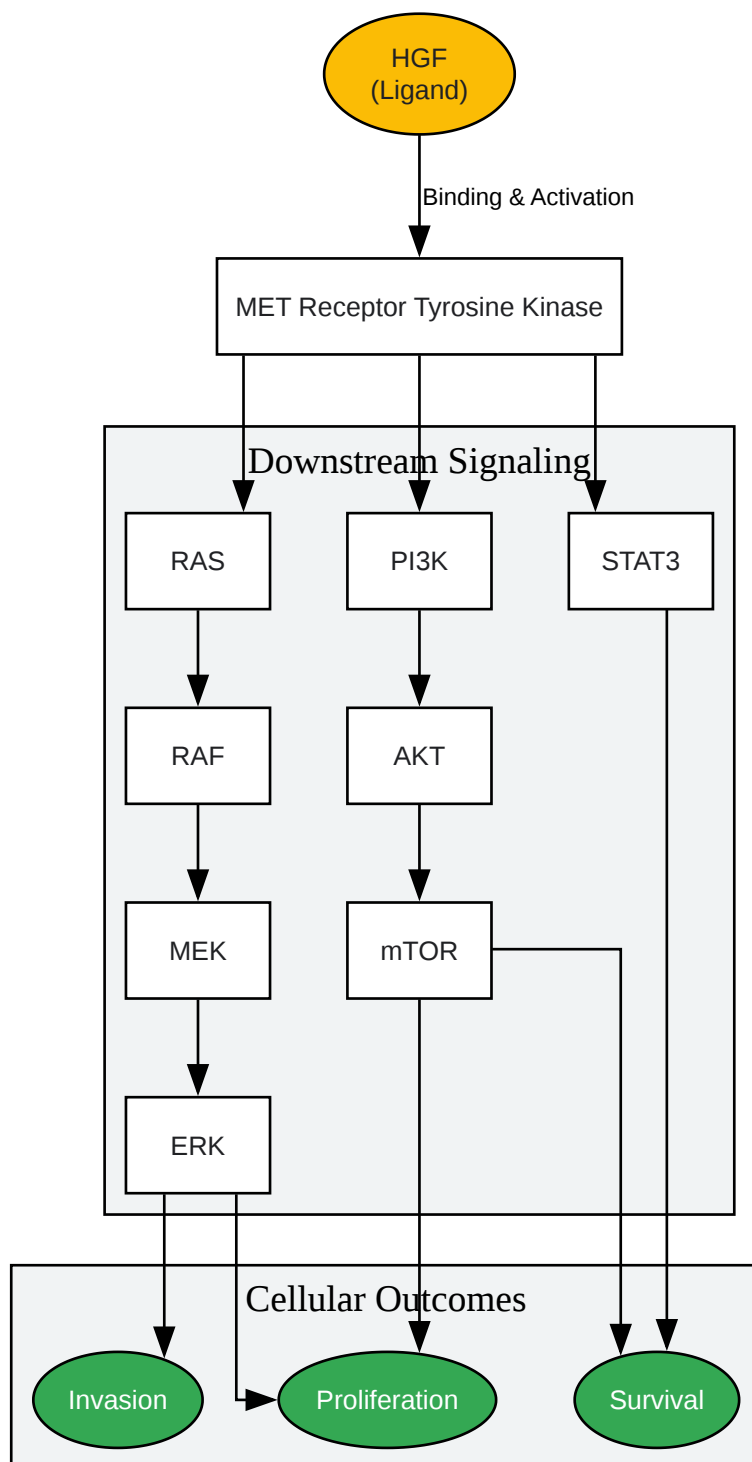


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Fig. 1: **YM114** binds to two MET epitopes, is internalized, and releases its cytotoxic payload, leading to apoptosis.

MET Signaling Pathway:

This diagram outlines the MET signaling cascade, which is aberrantly activated in certain cancers.

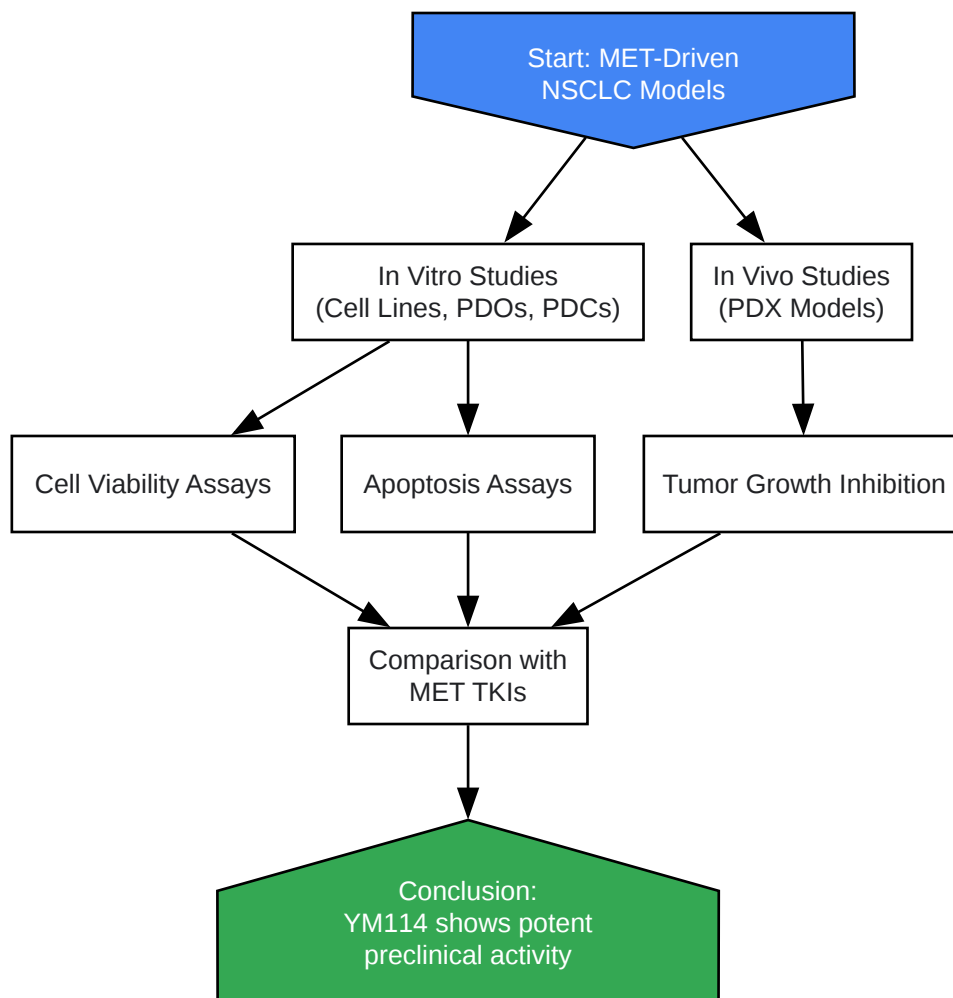


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Fig. 2: The MET signaling pathway, when activated by HGF, promotes cancer cell proliferation, survival, and invasion.

Experimental Workflow for Preclinical Evaluation:

The logical flow of the preclinical experiments performed on **YM114** is depicted below.



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Fig. 3: Workflow of the preclinical assessment of **YM114**, from in vitro to in vivo models and comparison with alternatives.

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